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Compound of Interest

Compound Name: (2-Methylpyrimidin-5-yl)methanol

Cat. No.: B151224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Methylpyrimidin-5-yl)methanol, a key heterocyclic compound with applications in medicinal

chemistry and materials science. Due to the limited availability of public experimental spectra

for this specific molecule, this document presents predicted spectroscopic data based on

established principles and spectral data of analogous compounds. It also outlines detailed,

generalized experimental protocols for acquiring such data, serving as a practical resource for

researchers.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (2-Methylpyrimidin-5-yl)methanol. These

predictions are derived from the analysis of structurally similar pyrimidine derivatives and

alcohols and are intended to guide the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for (2-Methylpyrimidin-5-yl)methanol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.7 Singlet 2H
H4, H6 (Pyrimidine

ring protons)

~4.7 Singlet 2H
-CH₂OH (Methylene

protons)

~2.7 Singlet 3H -CH₃ (Methyl protons)

Variable Broad Singlet 1H -OH (Hydroxyl proton)

Solvent: CDCl₃. The chemical shift of the hydroxyl proton is variable and dependent on

concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (2-Methylpyrimidin-5-yl)methanol

Chemical Shift (δ, ppm) Assignment

~165 C2 (Carbon attached to the methyl group)

~158 C4, C6 (Pyrimidine ring carbons)

~135 C5 (Carbon attached to the methanol group)

~62 -CH₂OH (Methylene carbon)

~25 -CH₃ (Methyl carbon)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for (2-Methylpyrimidin-5-yl)methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (Alcohol)

3100-3000 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

1600-1450 Medium-Strong
C=N and C=C stretch

(Pyrimidine ring)

1050-1000 Strong C-O stretch (Primary alcohol)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data for (2-Methylpyrimidin-5-yl)methanol

m/z Interpretation

124 [M]⁺ (Molecular ion)

109 [M - CH₃]⁺

95 [M - CHO]⁺ or [M - N₂H]⁺

79 [M - CH₂OH - H]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

Sample Preparation:
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Weigh approximately 5-10 mg of the purified (2-Methylpyrimidin-5-yl)methanol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, use gentle vortexing.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is acquired on the same spectrometer.

A proton-decoupled sequence is used to simplify the spectrum to single lines for each

unique carbon atom.

A larger number of scans is typically required due to the lower natural abundance of the

¹³C isotope.

Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Place a small amount of the solid (2-Methylpyrimidin-5-yl)methanol directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

Sample Introduction:

The sample is introduced into the mass spectrometer, typically via a direct insertion probe

or after separation by gas chromatography (GC-MS).

For direct insertion, a small amount of the sample is placed in a capillary tube and heated

to induce vaporization.

Ionization:

In the ion source, the vaporized molecules are bombarded with a high-energy electron

beam (typically 70 eV).

This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis:
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The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:

The separated ions are detected, and a mass spectrum is generated, which plots the

relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (2-Methylpyrimidin-5-yl)methanol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profiling of (2-Methylpyrimidin-5-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151224#spectroscopic-data-for-2-methylpyrimidin-5-
yl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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